Bis(3-aminopropyl)cyclohexylamine
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Overview
Description
Bis(3-aminopropyl)cyclohexylamine: is an organic compound with the molecular formula C12H27N3 . It is a diamine, meaning it contains two amino groups, and is characterized by a cyclohexyl ring attached to two 3-aminopropyl groups. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method involves the reaction of cyclohexylamine with 3-bromoalkylamine hydrobromide under nucleophilic substitution conditions.
Hydrogenation: Another method involves the hydrogenation of aniline using cobalt- or nickel-based catalysts.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, bis(3-aminopropyl)cyclohexylamine can be produced by catalytic hydrogenation of aniline in the presence of cobalt or nickel catalysts.
Solvent-Based Synthesis: Another industrial method involves the use of monohydric alcohols as solvents and metal catalysts like Raney nickel or cobalt to achieve high yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(3-aminopropyl)cyclohexylamine can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, isopropanol, methanol.
Major Products:
Oxidation Products: Cyclohexylamine derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted cyclohexylamine compounds.
Scientific Research Applications
Chemistry:
Epoxy Formulations: Bis(3-aminopropyl)cyclohexylamine is used as a curing agent in epoxy resin formulations, enhancing the mechanical properties of the cured product.
Biology:
Polyamine Metabolism: This compound is involved in the metabolism of polyamines, which are essential for cell proliferation and differentiation.
Medicine:
Adipogenesis Research: It has been used in studies related to adipogenesis, the process of cell differentiation into adipocytes (fat cells).
Industry:
Corrosion Inhibitors: this compound is used as a corrosion inhibitor in various industrial applications.
Mechanism of Action
Molecular Targets and Pathways:
Polyamine Synthesis: Bis(3-aminopropyl)cyclohexylamine acts as an inhibitor of spermidine and spermine synthase, enzymes involved in polyamine synthesis.
Adipogenesis: The compound influences adipogenesis by modulating the activity of enzymes involved in lipid accumulation and differentiation.
Comparison with Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group attached to a single amino group.
N-(3-aminopropyl)cyclohexylamine: Similar structure but with only one 3-aminopropyl group attached to the cyclohexyl ring.
Bis(2-aminopropyl)amine: Contains two 2-aminopropyl groups instead of 3-aminopropyl groups.
Uniqueness:
Structural Complexity: Bis(3-aminopropyl)cyclohexylamine has a more complex structure compared to cyclohexylamine and N-(3-aminopropyl)cyclohexylamine, providing unique chemical properties and reactivity.
Functional Versatility: The presence of two 3-aminopropyl groups allows for diverse chemical reactions and applications in various fields.
Properties
CAS No. |
27843-15-8 |
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Molecular Formula |
C12H27N3 |
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N'-(3-aminopropyl)-N'-cyclohexylpropane-1,3-diamine |
InChI |
InChI=1S/C12H27N3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h12H,1-11,13-14H2 |
InChI Key |
BQUQUASUHNZZLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CCCN)CCCN |
Origin of Product |
United States |
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